molecular formula C11H9N3S B8394881 2-(1,3-Thiazol-2-yl)-1H-indole-7-amine

2-(1,3-Thiazol-2-yl)-1H-indole-7-amine

Cat. No.: B8394881
M. Wt: 215.28 g/mol
InChI Key: YAUBLUAMWLOYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Thiazol-2-yl)-1H-indole-7-amine is a useful research compound. Its molecular formula is C11H9N3S and its molecular weight is 215.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2-(1,3-thiazol-2-yl)-1H-indol-7-amine

InChI

InChI=1S/C11H9N3S/c12-8-3-1-2-7-6-9(14-10(7)8)11-13-4-5-15-11/h1-6,14H,12H2

InChI Key

YAUBLUAMWLOYPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)NC(=C2)C3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-nitro-2-(1,3-thiazol-2-yl)-1H-indole (2.21 g), iron(III) chloride hexahydrate (0.12 g), activated carbon (1.20 g), tetrahydrofuran (10 mL) and methanol (10 mL) was heated under reflux for 20 min. To the reaction mixture was added hydrazine monohydrate (2.70 g) over 15 min while heating under reflux. The reaction mixture was heated under reflux for 2 hr, filtrated, and the filtrate was concentrated. The residue was dissolved in ethyl acetate, washed with saturated brine, dried (MgSO4), and concentrated. The obtained residue was subjected to silica gel column chromatography and the title compound (1.76 g, yield 90%) was obtained as yellow crystals from a fraction eluted with ethyl acetate-hexane (1:2, volume ratio). melting point 173-174° C.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Yield
90%

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